3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound containing a thiazolidine ring
Mechanism of Action
Target of Action
Similar compounds such as n-[3-(aminomethyl)benzyl]acetamidine have been found to interact with nitric oxide synthase, endothelial, nitric oxide synthase, inducible, and nitric oxide synthase, brain . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may interact with its targets, leading to changes in their activity and subsequent alterations in cellular processes .
Biochemical Pathways
Given the potential targets of similar compounds, it can be inferred that this compound may influence pathways related to nitric oxide synthesis and signaling .
Result of Action
Based on the potential targets of similar compounds, it can be hypothesized that this compound may influence cellular processes related to nitric oxide synthesis and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing an amino group and a thiol group. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
S-Pregabalin: A structural analog used as an anticonvulsant drug.
3-(Aminomethyl)phenylboronic acid hydrochloride: A boronic acid derivative used in various chemical reactions.
Uniqueness
3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2-methyl-1,1-dioxo-1,2-thiazolidin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-7-5(4-6)2-3-10(7,8)9/h5H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNDZRMJSBSWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCS1(=O)=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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